Sdz 880-431
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, amino groups, and a phosphonooxy group. Its unique configuration makes it a subject of interest in both synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate involves several steps, each requiring precise reaction conditionsThe amino groups are then added through a series of substitution reactions, and the final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of contamination. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis process and ensuring the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino and hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential role in cellular processes. Its ability to interact with various biomolecules makes it a valuable tool for investigating cellular signaling pathways and enzyme functions.
Medicine
In medicine, [(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as a precursor for the synthesis of high-value products.
Mechanism of Action
The mechanism of action of [(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The phosphonooxy group plays a crucial role in its binding affinity and specificity, while the hydroxyl and amino groups contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate
- [(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxyhexadecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate
- [(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxydecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate
Uniqueness
The uniqueness of [(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate lies in its specific combination of functional groups and stereochemistry. This configuration allows for unique interactions with biological molecules and makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
101662-30-0 |
---|---|
Molecular Formula |
C34H68N2O14P2 |
Molecular Weight |
790.9 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C34H68N2O14P2/c1-3-5-7-9-11-13-15-17-19-21-26(38)23-29(40)35-31-32(34(50-52(45,46)47)48-28(25-37)33(31)49-51(42,43)44)36-30(41)24-27(39)22-20-18-16-14-12-10-8-6-4-2/h26-28,31-34,37-39H,3-25H2,1-2H3,(H,35,40)(H,36,41)(H2,42,43,44)(H2,45,46,47)/t26-,27-,28-,31-,32-,33-,34-/m1/s1 |
InChI Key |
QLAZNNNXRFUOQM-XQJZMFRCSA-N |
SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(OC(C1OP(=O)(O)O)CO)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)O |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1OP(=O)(O)O)CO)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(OC(C1OP(=O)(O)O)CO)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)O |
Synonyms |
SDZ 880-431 SDZ 880.431 SDZ-880-431 SDZ-880.431 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.